N-[2-(1-adamantyloxy)ethyl]-3-chloro-N,4-dimethylbenzamide
Overview
Description
N-[2-(1-adamantyloxy)ethyl]-3-chloro-N,4-dimethylbenzamide is a chemical compound that is commonly known as ABE-DMB. It is a synthetic molecule that has been extensively studied for its potential use in scientific research. ABE-DMB is a potent and selective inhibitor of the protein kinase CK2, which plays a critical role in a variety of cellular processes.
Mechanism of Action
The mechanism of action of ABE-DMB involves the inhibition of CK2, which is a serine/threonine protein kinase that is involved in a variety of cellular processes. CK2 plays a critical role in the regulation of cell growth, differentiation, and apoptosis. ABE-DMB inhibits CK2 by binding to the ATP-binding site of the enzyme, which prevents the enzyme from phosphorylating its substrate proteins.
Biochemical and Physiological Effects:
ABE-DMB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, which suggests that it may have potential as a cancer therapeutic. ABE-DMB has also been shown to have neuroprotective effects, which suggests that it may have potential as a treatment for neurodegenerative diseases. Additionally, ABE-DMB has been shown to have anti-inflammatory effects, which suggests that it may have potential as a treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
ABE-DMB has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a useful tool for investigating the role of CK2 in various cellular processes. ABE-DMB is also relatively stable, which makes it easy to handle and store. However, there are also some limitations to using ABE-DMB in lab experiments. It is a synthetic molecule that is difficult and time-consuming to synthesize, which can limit its availability and use. Additionally, ABE-DMB is a relatively new compound, and there is still much to learn about its properties and potential uses.
Future Directions
There are several future directions for research on ABE-DMB. One potential area of research is the development of new and improved synthesis methods for ABE-DMB, which could make it more widely available and easier to use in lab experiments. Another potential area of research is the investigation of the potential therapeutic uses of ABE-DMB, particularly in the treatment of cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of ABE-DMB and its potential as a research tool.
Scientific Research Applications
ABE-DMB has been extensively studied for its potential use in scientific research. It has been shown to be a potent and selective inhibitor of CK2, which plays a critical role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. ABE-DMB has been used in a variety of research studies to investigate the role of CK2 in various cellular processes, including cancer, neurodegeneration, and inflammation.
properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-3-chloro-N,4-dimethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClNO2/c1-14-3-4-18(10-19(14)22)20(24)23(2)5-6-25-21-11-15-7-16(12-21)9-17(8-15)13-21/h3-4,10,15-17H,5-9,11-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUVVDLQDAPMSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CCOC23CC4CC(C2)CC(C4)C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-adamantyloxy)ethyl]-3-chloro-N,4-dimethylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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